molecular formula C13H16N2O3S B8502712 N-(2-Phenylethenesulfonyl)pyrrolidine-1-carboxamide CAS No. 56753-44-7

N-(2-Phenylethenesulfonyl)pyrrolidine-1-carboxamide

Cat. No. B8502712
M. Wt: 280.34 g/mol
InChI Key: CUMVFMINSXXHKP-UHFFFAOYSA-N
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Patent
US04062960

Procedure details

A mixture of 3.4 g. of N-(N-[m-chlorophenyl]carbamoyl)-2-phenylethenesulfonamide and 2.15 g. of pyrrolidine in 100 ml. of ethanol is heated under reflux for 20 hours. The solution is cooled, and then it is concentrated in vacuo to ca. 25 ml. A small amount of starting material precipitates and it is filtered off. To the ethanol filtrate is then added 75 ml. of ether and 75 ml. of water. The layers are separated, and the aqueous layer is acidified using concentrated hydrochloric acid. This causes the crude product to precipitate. It is filtered off, and when dry it weighs 1.5 g. The ether layer is washed with 50 ml. of 1N hydrochloric acid, followed by 25 ml. of water. After being dried using anhydrous sodium sulfate, the ether is evaporated in vacuo to give a second crop of product (0.70 g.). The first crop of product is recrystallized from acetone to 0.60 g. of pure N-(pyrrolidinocarbonyl)-2-phenylethenesulfonamide, m.p. 201°-204° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=[C:4]([NH:8][C:9]([NH:11][S:12]([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:14])=[O:13])=[O:10])[CH:5]=[CH:6][CH:7]=1.N1CCCC1>C(O)C>[N:8]1([C:9]([NH:11][S:12]([CH:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:14])=[O:13])=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.4 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
it is concentrated in vacuo to ca. 25 ml
CUSTOM
Type
CUSTOM
Details
A small amount of starting material precipitates
FILTRATION
Type
FILTRATION
Details
it is filtered off
ADDITION
Type
ADDITION
Details
To the ethanol filtrate is then added 75 ml
CUSTOM
Type
CUSTOM
Details
The layers are separated
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
It is filtered off
CUSTOM
Type
CUSTOM
Details
when dry it
WASH
Type
WASH
Details
The ether layer is washed with 50 ml
CUSTOM
Type
CUSTOM
Details
After being dried
CUSTOM
Type
CUSTOM
Details
the ether is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a second crop of product (0.70 g.)
CUSTOM
Type
CUSTOM
Details
The first crop of product is recrystallized from acetone to 0.60 g

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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